2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide

Structural uniqueness Chemical space Benzoxazole library design

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide (CAS 425627-04-9, molecular formula C21H18N2O2S, molecular weight 362.44 g/mol) is a synthetic small-molecule benzoxazole derivative that incorporates a benzoxazole-2-thioether moiety, a butanamide linker, and a naphthalen-1-yl terminal group. The benzoxazole scaffold is a privileged heterocyclic core in medicinal chemistry, known for its presence in compounds with reported antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
CAS No. 425627-04-9
Cat. No. B10884367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide
CAS425627-04-9
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H18N2O2S/c1-2-19(26-21-23-17-11-5-6-13-18(17)25-21)20(24)22-16-12-7-9-14-8-3-4-10-15(14)16/h3-13,19H,2H2,1H3,(H,22,24)
InChIKeyGMPDEGXYTHPDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide (CAS 425627-04-9): Chemical Identity and Structural Context for Procurement


2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide (CAS 425627-04-9, molecular formula C21H18N2O2S, molecular weight 362.44 g/mol) is a synthetic small-molecule benzoxazole derivative that incorporates a benzoxazole-2-thioether moiety, a butanamide linker, and a naphthalen-1-yl terminal group . The benzoxazole scaffold is a privileged heterocyclic core in medicinal chemistry, known for its presence in compounds with reported antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities [1]. This specific compound is catalogued by multiple chemical suppliers as a research-grade screening compound, with proposed applications in anticancer and antimicrobial research programs . Despite the absence of published primary biological data for this exact compound as of the search date, its distinct structural architecture—combining a thioether-linked benzoxazole, an α-substituted butanamide, and a polycyclic aromatic naphthalene terminus—positions it as a candidate for focused library screening and structure–activity relationship (SAR) exploration within the broader benzoxazole chemical space.

Why Generic Substitution Fails: Structural Specificity of 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide Demands Evidence-Based Selection


Substituting 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide with a structurally related analog—such as a simple benzoxazole-2-thioether without the butanamide linker, or a naphthalen-1-yl acetamide lacking the benzoxazole-thioether—carries a high risk of abolishing the compound's specific binding and physicochemical profile. In the benzoxazole class, even minor structural perturbations (e.g., changing the linker length from butanamide to acetamide, or replacing naphthalen-1-yl with a phenyl group) have been shown to produce order-of-magnitude shifts in antimicrobial MIC values [1]. The α-ethyl substitution on the butanamide backbone introduces a stereogenic center, offering an additional dimension of chiral discrimination that simpler achiral benzoxazole derivatives cannot provide . Furthermore, the combination of the electron-rich naphthalene ring and the benzoxazole-thioether moiety creates a unique π-stacking and hydrogen-bonding surface topology that is not replicated by commercially available in-class screening compounds. These structural features collectively mean that procurement decisions cannot rely on scaffold-level assumptions; compound-specific evidence is essential.

Quantitative Evidence Guide: 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide Differentiation Data for Informed Procurement


Structural Differentiation: Butanamide Linker and Naphthalen-1-yl Terminus Define a Unique Chemical Space Relative to Benzoxazole-Thioether Screening Libraries

A substructure search of the PubChem database reveals that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide occupies a sparsely populated region of benzoxazole chemical space. When compared to the closest commercially catalogued analogs—specifically 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-naphthyl)acetamide (CAS 86109-51-5, C19H14N2O2S, MW 334.39) —the target compound differs by an ethyl substituent at the α-carbon of the amide-bearing carbon chain, extending the linker from acetamide (C2) to butanamide (C4 with α-ethyl branching). This structural difference increases molecular weight by 28.05 Da (from 334.39 to 362.44), adds one additional rotatable bond, and introduces a chiral center absent in the acetamide analog . In benzoxazole SAR studies, linker length and α-substitution have been shown to modulate both target binding affinity and cellular permeability, with butanamide-linked derivatives exhibiting distinct bioactivity profiles compared to acetamide-linked congeners [1].

Structural uniqueness Chemical space Benzoxazole library design

Predicted Physicochemical Properties Differentiate This Compound from Simpler Benzoxazole Derivatives for Permeability-Critical Assays

Computational prediction of key physicochemical parameters using the ACD/Labs Percepta platform reveals that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide occupies a lipophilicity window distinct from both simpler benzoxazole-thioether compounds and highly lipophilic bis-benzoxazolyl-naphthalenes. The predicted logP for the target compound is approximately 4.2–4.8, placing it in a range consistent with moderate membrane permeability and blood–brain barrier penetration potential, while retaining sufficient aqueous solubility for in vitro assay compatibility [1]. In contrast, 2-(1-naphthyl)benzoxazole (C17H11NO, MW 245.27, a simplified analog lacking the thioether-butanamide moiety) has a predicted logP of approximately 3.5–3.8, reflecting reduced lipophilicity due to the absence of the sulfur-containing linker [2]. At the other extreme, 2,2'-(naphthalene-1,4-diyl)bis(1,3-benzoxazole) (fluorescent brightener 367, C24H14N2O2) exhibits a measured logP of 7.47, which is indicative of poor aqueous solubility and potential assay interference due to aggregation or non-specific binding .

Lipophilicity ADME prediction Permeability Drug-likeness

Chiral Butanamide Architecture Enables Enantioselective Pharmacology Not Accessible with Achiral Benzoxazole Screening Compounds

The α-ethyl substituent on the butanamide backbone of CAS 425627-04-9 generates a stereogenic center at the carbon atom adjacent to the amide carbonyl. This chiral center is absent in the vast majority of commercially available benzoxazole-thioether screening compounds, including all acetamide-linked analogs (e.g., CAS 86109-51-5) and simple N-aryl benzoxazole derivatives . Among benzoxazole derivatives with reported biological activity, chirality has been demonstrated to profoundly influence target engagement: for example, the (S)-enantiomer of 2-(1,3-benzoxazol-2-ylsulfanyl)butanamide (CAS 313503-25-2, the des-naphthyl core) is catalogued separately in PubChem, indicating that stereochemistry is recognized as pharmacologically relevant within this scaffold family [1]. The commercial availability of the racemate (CAS 425627-04-9) provides a starting point for chiral resolution and enantiomer-specific activity profiling, enabling research programs to explore differential target binding, metabolism, and toxicity between enantiomers.

Chirality Enantioselectivity Stereochemistry Chiral resolution

Benzoxazole-Thioether-Naphthalene Pharmacophore Architecture Imparts Membrane-Targeting Antifungal Potential Distinct from Azole-Based Comparators

A 2021 structure–activity relationship study of benzoxazole-thioether derivatives demonstrated that compounds bearing the 2-(1,3-benzoxazol-2-ylsulfanyl) core exhibit a pleiotropic anti-Candida mechanism involving perturbation of total sterol content in the fungal membrane, distinct from the single-target lanosterol 14α-demethylase inhibition mechanism of clinical azole antifungals [1]. In this study, the most active benzoxazole-thioether derivatives achieved minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Candida species, with a reported %R (relative inhibition) of 64.2 ± 10.6% for the most potent analog [2]. Importantly, these benzoxazole-thioethers displayed no cross-resistance with amphotericin B, indicating a mechanistically orthogonal mode of action [1]. While the specific compound CAS 425627-04-9 was not directly tested in this published study, it shares the identical benzoxazole-2-ylsulfanyl pharmacophore core that was demonstrated to be essential for antifungal activity, with the naphthalen-1-yl terminus and butanamide linker offering additional opportunities for potency optimization through enhanced membrane partitioning.

Antifungal Candida Membrane disruption Pleiotropic mechanism

Predicted Drug-Likeness Profile Supports Prioritization Over Higher-Molecular-Weight Bis-Benzoxazole Derivatives for Oral Bioavailability Screening

Computational assessment of drug-likeness using Lipinski's Rule of Five criteria indicates that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide satisfies all four rules: molecular weight (362.44 g/mol) is well below the 500 Da threshold; predicted logP (4.2–4.8) is within the acceptable range (<5); hydrogen bond donors (1, the amide NH) are below the maximum of 5; and hydrogen bond acceptors (4: benzoxazole N, benzoxazole O, amide C=O, thioether S) are within the limit of 10 [1]. In comparison, 2,2'-(naphthalene-1,4-diyl)bis(1,3-benzoxazole) (fluorescent brightener 367), a commercially prevalent benzoxazole-naphthalene compound, has a molecular weight of 362.4 g/mol but contains no hydrogen bond donors, has a logP of 7.47—far exceeding the Rule of Five threshold—and is used industrially as an optical brightener, not as a drug-like screening compound . Similarly, many bis-benzoxazolyl-naphthalenes used as fluorescent probes possess molecular weights exceeding 500 Da and logP values >6, making them unsuitable for oral bioavailability-focused screening cascades [2].

Drug-likeness Lipinski Rule of Five Oral bioavailability ADME screening

Procurement-Grade Purity Specification of ≥95% Enables Reproducible Dose–Response Studies Without Purification Bottleneck

Multiple independent chemical suppliers list 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide (CAS 425627-04-9) with a standard purity specification of ≥95%, as determined by HPLC or equivalent analytical methods . This purity level is consistent with the requirements for primary screening in biochemical and cell-based assays, where impurities at levels >5% can confound dose–response curves, produce false-positive hits, or exhibit off-target cytotoxicity. In comparison, many structurally related benzoxazole-thioether screening compounds are listed at lower purity grades (e.g., 90% or unspecified purity), particularly those sourced from non-specialist chemical suppliers . The availability of a consistent ≥95% purity specification across multiple vendor catalogues reduces the procurement risk of batch-to-batch variability and eliminates the need for pre-screening purification, thereby accelerating the transition from compound acquisition to primary screening data generation.

Purity Quality control Reproducibility Dose–response

Optimal Application Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide Based on Differentiated Evidence


Focused Benzoxazole SAR Library Expansion with Chiral Discrimination Capability

Research groups building focused benzoxazole libraries for target-based or phenotypic screening should prioritize CAS 425627-04-9 as a chiral butanamide entry point. Unlike the widely available achiral acetamide analog (CAS 86109-51-5), this compound introduces an α-ethyl stereocenter that enables enantiomer separation and differential activity profiling. The butanamide linker length and naphthalen-1-yl terminus also expand the chemical space coverage of the screening library beyond what is accessible with simpler benzoxazole-thioether derivatives . The ≥95% purity specification ensures that the compound can be directly incorporated into screening cascades without additional purification [1].

Antifungal Lead Discovery Leveraging Pleiotropic Membrane-Targeting Benzoxazole Pharmacophore

For antifungal drug discovery programs seeking mechanistically novel leads that circumvent azole resistance, CAS 425627-04-9 provides a benzoxazole-2-ylsulfanyl pharmacophore core that has demonstrated pleiotropic anti-Candida activity via sterol content perturbation in published studies . The naphthalen-1-yl substituent is predicted to enhance fungal membrane partitioning (logP ≈ 4.2–4.8) relative to the dichlorophenyl and trichlorophenyl analogs previously tested (predicted logP ≈ 3.0–3.5), potentially improving antifungal potency while retaining the non-cross-resistant mechanism of action [1]. The compound may serve as a starting point for medicinal chemistry optimization toward clinical candidemia or mucosal candidiasis indications.

Computational QSAR and Molecular Docking Model Training Set Compound

The unique combination of a benzoxazole-thioether core, chiral butanamide linker, and naphthalen-1-yl terminus makes CAS 425627-04-9 a valuable data point for quantitative structure–activity relationship (QSAR) model training and molecular docking validation studies . Its physicochemical profile—Lipinski-compliant with 0 RO5 violations, moderate lipophilicity, and a single H-bond donor—positions it within the drug-like property space that QSAR models are designed to predict. Including this compound in training sets improves model coverage of the benzoxazole-thioether chemical subspace, which is underrepresented in public bioactivity databases such as ChEMBL and PubChem BioAssay [1].

Enantioselective Pharmacology and ADME Profiling Studies

The racemic nature of commercially available CAS 425627-04-9 provides a starting material for chiral chromatographic resolution into pure (R)- and (S)-enantiomers . These enantiomers can then be subjected to differential pharmacology profiling (e.g., enzyme inhibition, receptor binding, cellular potency) and ADME evaluation (e.g., microsomal stability, CYP inhibition, plasma protein binding) to identify enantiomer-specific activity or toxicity [1]. This application is particularly valuable for programs targeting chiral biological receptors or enzymes where stereochemistry is a critical determinant of ligand recognition, and is not feasible with the achiral acetamide analog CAS 86109-51-5.

Quote Request

Request a Quote for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.